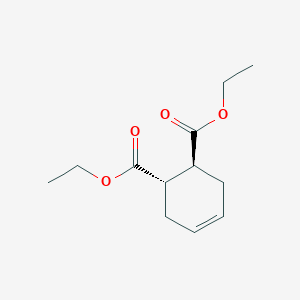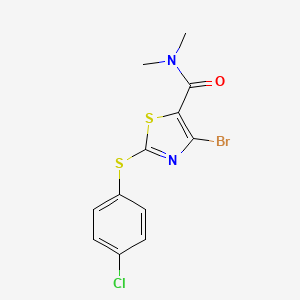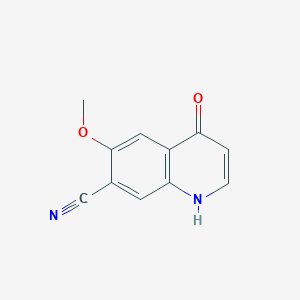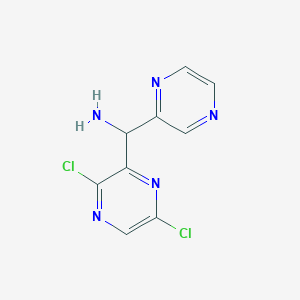
(3,6-Dichloropyrazin-2-yl)(pyrazin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,6-Dichloropyrazin-2-yl)(pyrazin-2-yl)methanamine is a chemical compound with the molecular formula C10H7Cl2N3 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dichloropyrazin-2-yl)(pyrazin-2-yl)methanamine typically involves the reaction of 3,6-dichloropyrazine with pyrazin-2-ylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
(3,6-Dichloropyrazin-2-yl)(pyrazin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium azide in DMF at elevated temperatures (80-100°C).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as pyrazine N-oxides.
Reduction: Formation of reduced derivatives such as pyrazine amines.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
(3,6-Dichloropyrazin-2-yl)(pyrazin-2-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and coordination complexes.
Chemical Biology: It is used as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Industrial Applications: The compound may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3,6-Dichloropyrazin-2-yl)(pyrazin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
(3-Chloropyrazin-2-yl)methanamine: A similar compound with one chlorine atom instead of two.
(3,6-Dichloropyrazin-2-yl)methanol: A related compound with a hydroxyl group instead of an amine group.
(3,6-Dichloropyrazin-2-yl)amine: A compound with an amine group directly attached to the pyrazine ring.
Uniqueness
(3,6-Dichloropyrazin-2-yl)(pyrazin-2-yl)methanamine is unique due to the presence of two pyrazine rings and two chlorine atoms, which may confer distinct chemical and biological properties. The combination of these structural features may enhance its reactivity and potential as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C9H7Cl2N5 |
|---|---|
Molecular Weight |
256.09 g/mol |
IUPAC Name |
(3,6-dichloropyrazin-2-yl)-pyrazin-2-ylmethanamine |
InChI |
InChI=1S/C9H7Cl2N5/c10-6-4-15-9(11)8(16-6)7(12)5-3-13-1-2-14-5/h1-4,7H,12H2 |
InChI Key |
XSEIBWZIDGWBGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(C2=NC(=CN=C2Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


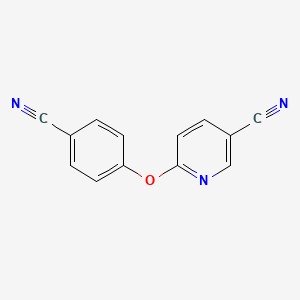
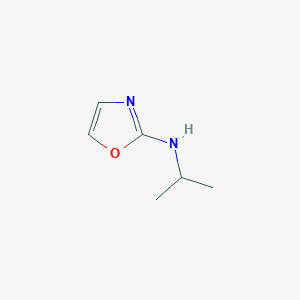
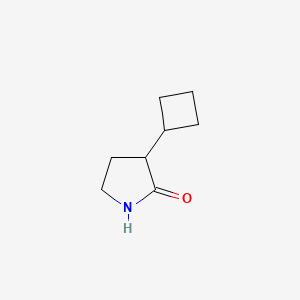
![tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B12988145.png)
![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile](/img/structure/B12988159.png)
![tert-Butyl 3-fluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12988165.png)
![1-Benzyl 9-(tert-butyl) 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B12988166.png)
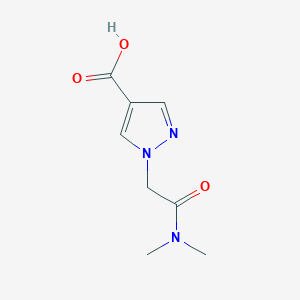
![7-Fluoro-4-methyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12988179.png)
![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one hydroChloride](/img/structure/B12988183.png)
![tert-Butyl 2-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B12988185.png)
